
Acid Orange 156 parent
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Orange 156 parent: is a synthetic azo dye characterized by its vibrant orange color. It is primarily used in various industrial applications, including textile, paper, and leather industries for coloring purposes. The compound has a molecular formula of C21H20N4O5S and a molecular weight of 440.472 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: Acid Orange 156 parent is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions under controlled conditions. The reaction is carried out in aqueous solutions with precise temperature and pH control to ensure high yield and purity of the dye .
化学反応の分析
Types of Reactions: Acid Orange 156 parent undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid and nitric acid.
Major Products Formed:
Oxidation: Various oxidized derivatives of the parent compound.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Acid Orange 156 parent has several scientific research applications, including:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the textile, paper, and leather industries for dyeing purposes.
作用機序
The mechanism of action of Acid Orange 156 parent involves its interaction with various molecular targets. The azo bond in the compound can undergo reduction to form aromatic amines, which can interact with cellular components. The dye’s ability to bind to specific molecules makes it useful in staining and visualization techniques .
類似化合物との比較
- Acid Orange 7
- Acid Orange 51
- Acid Orange 154
Comparison: Acid Orange 156 parent is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific industrial and research applications .
特性
CAS番号 |
87186-90-1 |
|---|---|
分子式 |
C21H20N4O5S |
分子量 |
440.5 g/mol |
IUPAC名 |
4-[[5-methoxy-4-[(4-methoxyphenyl)diazenyl]-2-methylphenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C21H20N4O5S/c1-14-12-20(25-23-15-4-8-17(29-2)9-5-15)21(30-3)13-19(14)24-22-16-6-10-18(11-7-16)31(26,27)28/h4-13H,1-3H3,(H,26,27,28) |
InChIキー |
DTRJDURRPWBDEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



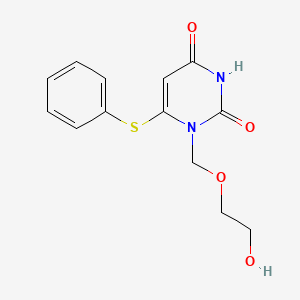
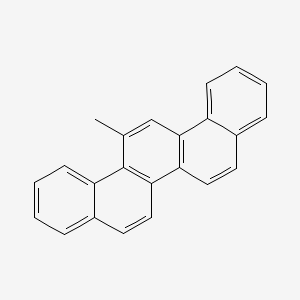
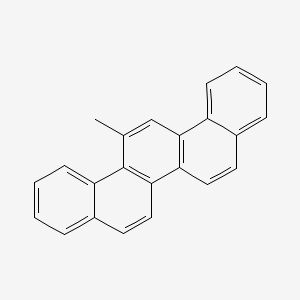
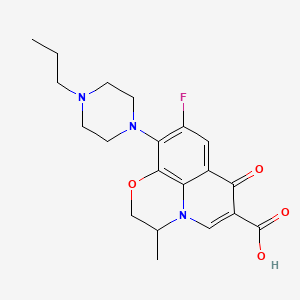

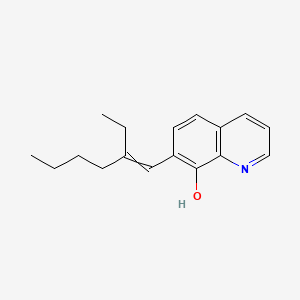
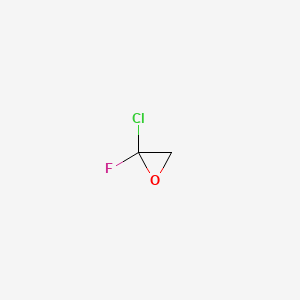
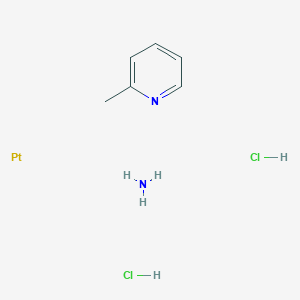
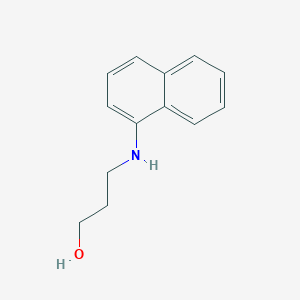
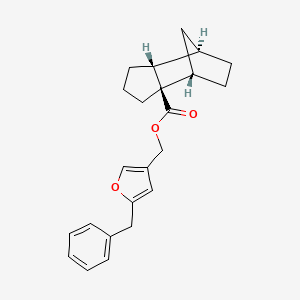

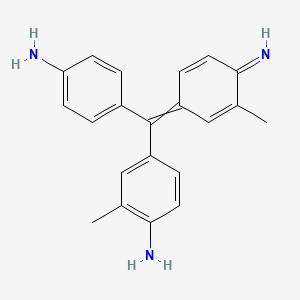
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
